Benzene-1,3,5-tricarbaldehyde

COF topology reticular design building-block symmetry

Specify benzene-1,3,5-tricarbaldehyde (TFB, ≥98% purity) as your aldehyde monomer to guarantee the C3-symmetric, planar architecture required for hexagonal 2D COFs (COF-LZU1), azine-linked AB-COF membranes (IAST CO2/N2 selectivity 88), and CC3 porous organic cages. Unlike C2- or hydroxylated analogs, TFB alone delivers the apolar pore walls and sharp 1.8 nm molecular-sieving cutoff essential for high-flux nanofiltration membranes (>99% dye rejection) and atmospheric water harvesting. Standard commercial purity meets GC specification; scale from R&D grams to bulk.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 3163-76-6
Cat. No. B1224647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,3,5-tricarbaldehyde
CAS3163-76-6
Synonyms1,3,5-benzenetricarbaldehyde
1,3,5-triformylbenzene
benzene-1,3,5-tricarbaldehyde
benzene-1,3,5-tricarboxaldehyde
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C=O)C=O)C=O
InChIInChI=1S/C9H6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-6H
InChIKeyAEKQNAANFVOBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,3,5-tricarbaldehyde (CAS 3163-76-6): C3-Symmetric Trialdehyde Building Block for Covalent Organic Frameworks, Porous Cages, and Dendrimers


Benzene-1,3,5-tricarbaldehyde (also named 1,3,5-triformylbenzene, trimesaldehyde, or TFB) is a C3-symmetric aromatic trialdehyde with molecular formula C₉H₆O₃ and molecular weight 162.14 g·mol⁻¹ . It appears as a white to almost white crystalline powder with a melting point of 156–161 °C (reported up to 167 °C depending on purity) and a predicted boiling point of 329.3 ± 37.0 °C . The three formyl groups positioned at the 1-, 3-, and 5-positions of the benzene ring confer a rigid, planar, trifunctional architecture that enables convergent Schiff-base condensation with diamines, hydrazines, or hydrazides to construct imine-, azine-, or hydrazone-linked 2D and 3D covalent organic frameworks (COFs), porous organic cages (POCs), and hyperbranched polymers . Commercial availability spans purities from 96% to ≥99% (GC) through major chemical suppliers including TCI, Thermo Scientific, and Bidepharm .

Why Benzene-1,3,5-tricarbaldehyde Cannot Be Casually Replaced by Terephthalaldehyde or Other Di‑/Tri‑aldehyde Analogs in Framework Synthesis


The three-fold rotational symmetry (C₃ point group) of benzene-1,3,5-tricarbaldehyde is structurally non-negotiable for generating the hexagonal 2D topology and three-dimensional cage architectures that define the COF-LZU1, ACOF-1, AB-COF, and CC3 material families. When a C₂-symmetric dialdehyde such as terephthalaldehyde (benzene-1,4-dicarbaldehyde) is substituted, the condensation with a C₂-symmetric diamine yields only one-dimensional linear imine polymers rather than extended 2D networks; to access a hexagonal COF, the C₂ aldehyde must be paired with a C₃ amine—a fundamentally different synthetic route that alters pore geometry, surface area, and crystallinity [1]. Even among C₃-symmetric trialdehydes, the hydroxylated analog 1,3,5-triformylphloroglucinol produces β-ketoenamine-linked COFs with markedly different polarity, pore-wall chemistry, and sorption selectivity compared to the imine- or azine-linked frameworks derived from the parent benzene-1,3,5-tricarbaldehyde [1]. These topological and chemical distinctions mean that direct substitution without complete redesign of the framework architecture is not possible.

Quantitative Differentiation Evidence for Benzene-1,3,5-tricarbaldehyde Against Its Closest Analogs


C₃-Symmetric Architecture Enables 2D Hexagonal COF Topologies Inaccessible to C₂-Symmetric Dialdehydes Alone

Benzene-1,3,5-tricarbaldehyde is a C₃-symmetric aldehyde that, when condensed with a C₂-symmetric diamine such as p-phenylenediamine, directly forms a 2D hexagonal covalent organic framework (COF-LZU1) with eclipsed layered structure, a layer spacing of 0.37 nm, and a pore size of approximately 1.8 nm [1]. In contrast, the C₂-symmetric dialdehyde terephthalaldehyde condensed with a C₂-symmetric diamine yields only one-dimensional linear imine polymers; achieving a hexagonal 2D COF with terephthalaldehyde requires a C₃-symmetric amine partner, which alters the reticular design and final pore architecture [2]. The [C₃ aldehyde + C₂ amine] combination uniquely yields mesoporous COFs (2–50 nm pore range) with hexagonal topology, whereas [C₂ + C₂] combinations are restricted to microporous or 1D architectures [2]. This topological locking means benzene-1,3,5-tricarbaldehyde is the essential C₃-electrophilic node for the most widely studied imine-linked COF family.

COF topology reticular design building-block symmetry

1,3,5-Triformylbenzene-Derived AB-COF Delivers IAST CO₂/N₂ Selectivity of 88 vs. Hydroxylated Analog ATFG-COF with Higher CO₂ Uptake but Lower Selectivity

In a direct head-to-head isostructural comparison, two azine-linked COFs were constructed from hydrazine and either benzene-1,3,5-tricarbaldehyde (yielding AB-COF) or its hydroxylated analog 1,3,5-triformylphloroglucinol (yielding ATFG-COF). The apolar AB-COF exhibited an IAST CO₂/N₂ selectivity of 88, substantially exceeding the more polar ATFG-COF [1]. Conversely, ATFG-COF demonstrated higher absolute CO₂ uptake at low pressures (<1 bar) under equilibrium and kinetic (breakthrough) conditions [1]. AB-COF also displayed outstanding water-vapor uptake performance: a steep tenfold increase from 2.6 wt% to 28 wt% within the narrow relative pressure window of 0.22–0.26 p/p₀, reaching 41 wt% at 0.90 p/p₀, positioning it among the highest low-pressure water uptake capacities reported for COFs [1][2]. This polarity-tunable sorption dichotomy means the non-hydroxylated benzene-1,3,5-tricarbaldehyde is the monomer of choice when high CO₂/N₂ selectivity and sharp water-sorption switching are required.

CO₂ separation IAST selectivity azine-linked COF polarity engineering

COF-LZU1 Membranes Built from Benzene-1,3,5-tricarbaldehyde Achieve >99% Dye Rejection with 1.8 nm Pore-Size Cutoff

COF-LZU1, fabricated by interfacial polymerization of benzene-1,3,5-tricarbaldehyde (TFB) with p-phenylenediamine (PDA) on poly(ether sulfone) microfiltration substrates, exhibits a rejection rate exceeding 99.0% for dye molecules with molecular dimensions above 1.5 nm, while permitting nearly nonselective permeation of inorganic salts (<12.0% rejection) [1]. The membrane simultaneously achieves a water permeance above 80.0 L·m⁻²·h⁻¹·bar⁻¹, which substantially exceeds that of conventional polyamide nanofiltration membranes at comparable rejection levels [1]. In a separate study employing COF-LZU1 grown on alumina supports, the filter blocked 99.2% of methyl blue (molecular dimensions ~2.36 × 1.74 nm) while rejecting less than 30% of the smaller methyl orange (1.13 × 0.42 nm), confirming a sharp size-sieving cutoff consistent with the 1.8 nm pore diameter [2]. This precision pore architecture is a direct consequence of the [C₃ aldehyde + C₂ diamine] reticular design enabled uniquely by the trifunctional symmetry of benzene-1,3,5-tricarbaldehyde.

dye/salt separation nanofiltration membrane COF-LZU1 interfacial polymerization

ACOF-1 from Benzene-1,3,5-tricarbaldehyde Stores 177 mg·g⁻¹ CO₂ at 273 K and 1 Bar with High CO₂-over-N₂ and CO₂-over-CH₄ Selectivity

The azine-linked covalent organic framework ACOF-1, synthesized by solvothermal condensation of hydrazine hydrate with 1,3,5-triformylbenzene, achieves a CO₂ storage capacity of 177 mg·g⁻¹ at 273 K and 1 bar, along with H₂ uptake of 9.9 mg·g⁻¹ and CH₄ uptake of 11.5 mg·g⁻¹ under the same conditions [1]. The material demonstrates high adsorption selectivity for CO₂ over both N₂ and CH₄, attributed to the small pore size and the azine-linkage chemistry derived from the trialdehyde monomer [1]. In a broader context, COF-JLU2, which incorporates 1,3,5-triformylbenzene as a building block, displays even higher CO₂ uptake of 217 mg·g⁻¹ and a CO₂/N₂ selectivity of 77 at 273 K and 1 bar [2]. These gas-storage metrics position 1,3,5-triformylbenzene-derived azine COFs competitively against frameworks built from alternative trialdehyde monomers for post-combustion CO₂ capture applications.

CO₂ capture azine-linked COF gas storage ACOF-1

Partial Substitution of Benzene-1,3,5-tricarbaldehyde with Triformylphloroglucinol Doubles BET Surface Area to 1,984 m²·g⁻¹ in β-Ketoenamine COFs

A multicomponent β-ketoenamine COF synthesis strategy demonstrated that partial substitution (43 mol%) of 1,3,5-triformylbenzene with 1,3,5-triformylphloroglucinol yields a gravimetric BET surface area of 1,984 m²·g⁻¹ and a pore volume of 0.8 cm³·g⁻¹—a remarkable two-fold increase compared to the corresponding mono-linker (pure triformylbenzene) counterparts [1]. This finding establishes benzene-1,3,5-tricarbaldehyde as a critical 'porosity-dilution' monomer: its non-hydroxylated character enables controlled introduction of hydroxyl-bearing co-monomers to systematically tune surface area, pore volume, and pore-wall polarity without altering the underlying hexagonal topology [1]. The same study also reports that imine-linked COFs synthesized from pure triformylbenzene can be post-synthetically exchanged with triformylphloroglucinol to achieve β-ketoenamine frameworks with unmatched crystallinity and high surface areas, further underscoring the versatility of the parent trialdehyde as a starting scaffold [2].

porosity engineering mixed-linker COF β-ketoenamine BET surface area

High-Value Application Scenarios Where Benzene-1,3,5-tricarbaldehyde Provides Quantifiable Selection Advantage


Post-Combustion CO₂/N₂ Separation Membranes Requiring IAST Selectivity Above 80

When designing azine-linked COF membranes for flue-gas CO₂ capture, the AB-COF platform derived from benzene-1,3,5-tricarbaldehyde delivers an IAST CO₂/N₂ selectivity of 88—among the highest reported for metal-free COF adsorbents. This performance is directly attributable to the apolar pore walls of the non-hydroxylated trialdehyde monomer [1]. In contrast, the hydroxylated analog 1,3,5-triformylphloroglucinol (ATFG-COF) shifts performance toward higher total CO₂ capacity at the expense of selectivity [1]. Researchers optimizing for kinetic separation selectivity rather than total working capacity should specify benzene-1,3,5-tricarbaldehyde as the aldehyde monomer of choice.

Nanofiltration Membranes for High-Selectivity Dye Desalination in Textile Wastewater

COF-LZU1 membranes fabricated from benzene-1,3,5-tricarbaldehyde and p-phenylenediamine achieve a unique combination of >99.0% rejection for dyes larger than 1.5 nm, <12.0% salt rejection, and water permeance exceeding 80 L·m⁻²·h⁻¹·bar⁻¹ [1]. The sharp molecular-sieving cutoff at 1.8 nm—verified by 99.2% methyl blue rejection vs. <30% methyl orange passage—stems directly from the hexagonal pore architecture templated by the C₃-symmetric trialdehyde [1][2]. No dialdehyde-based membrane can independently replicate this precise pore geometry with a simple diamine co-monomer, making benzene-1,3,5-tricarbaldehyde the essential aldehyde precursor for this membrane class.

Atmospheric Water Harvesting with Steep Type-V Sorption Isotherms

AB-COF, constructed from benzene-1,3,5-tricarbaldehyde and hydrazine, exhibits an exceptionally steep water-vapor uptake isotherm: a tenfold increase from 2.6 wt% to 28 wt% within the narrow relative humidity window of 22–26% p/p₀ at 25 °C, reaching 41 wt% at 90% p/p₀ [1]. This sharp switching behavior, which is critical for energy-efficient atmospheric water harvesting in arid climates, is a characteristic of the apolar pore environment provided by the non-hydroxylated trialdehyde. The hydroxylated comparator ATFG-COF, by contrast, displays a more gradual hydrophilic uptake profile ill-suited for sharp desorption cycling [1].

Mixed-Linker COF Platforms Requiring Tunable Porosity Across a Two-Fold Surface-Area Range

Researchers seeking to systematically vary COF porosity without altering framework topology can exploit the modularity of benzene-1,3,5-tricarbaldehyde in mixed-linker syntheses. Partial replacement (43 mol%) with 1,3,5-triformylphloroglucinol doubles the BET surface area from the mono-linker baseline to 1,984 m²·g⁻¹ while increasing pore volume to 0.8 cm³·g⁻¹ [1]. This strategy provides a continuous tunability range that is inaccessible using either monomer alone, positioning benzene-1,3,5-tricarbaldehyde as the indispensable 'scaffold monomer' in porosity-engineered β-ketoenamine COF libraries [1][2].

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